7-chloro-3-hydroxy-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one
Description
7-Chloro-3-hydroxy-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one is a heterocyclic compound featuring a 2-indolone core substituted with a chlorine atom at the 7-position, a hydroxyl group at the 3-position, and a 2-oxo-2-(3-thienyl)ethyl side chain. The chlorine atom and thienyl group in this compound likely enhance its electronic and steric properties, influencing its biological interactions and metabolic stability.
Properties
IUPAC Name |
7-chloro-3-hydroxy-3-(2-oxo-2-thiophen-3-ylethyl)-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3S/c15-10-3-1-2-9-12(10)16-13(18)14(9,19)6-11(17)8-4-5-20-7-8/h1-5,7,19H,6H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJNCNSEHQXMAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=O)C2(CC(=O)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-hydroxy-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-hydroxy-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group in the thienyl moiety produces an alcohol .
Scientific Research Applications
7-chloro-3-hydroxy-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-chloro-3-hydroxy-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
5-Chloro-2-thienyl Analog
The compound 3-[2-(5-Chloro-2-thienyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one () differs by having a 5-chloro-2-thienyl group instead of 3-thienyl. The shift in thiophene substitution (2- vs. The additional 2-methylbenzyl group at the 1-position increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Bromo-Substituted Pyridinyl Analog
The compound (3R)-5-Bromo-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one () replaces chlorine with bromine at the 5-position and substitutes 3-thienyl with 4-pyridinyl. Bromine’s larger atomic radius and polarizability may enhance halogen bonding, while the pyridinyl group introduces basicity, influencing solubility and target affinity .
Thienyl vs. Other Aromatic Groups
2-Thienyl Analog
3-Hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one () substitutes the 3-thienyl group with 2-thienyl.
Phenyl-Substituted Analog
5-Chloro-1-ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one () replaces thienyl with phenyl. The phenyl group lacks sulfur, reducing polarity and possibly improving metabolic stability but diminishing hydrogen-bonding capacity. The ethyl group at the 1-position may enhance steric shielding against enzymatic degradation .
Modifications to the Side Chain
Phenethyl-Substituted Pyridinyl Analog
3-Hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one () introduces a phenethyl group at the 1-position and a pyridinyl moiety.
Methylphenyl-Substituted Analog
3-Hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one () features a 4-methylphenyl group. The methyl substituent enhances lipophilicity and may stabilize the compound against oxidative metabolism .
Comparative Analysis of Key Properties
Research Findings and Implications
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
